molecular formula C17H13ClFN5O B11476013 1-(6-chloropyridazin-3-yl)-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

1-(6-chloropyridazin-3-yl)-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11476013
M. Wt: 357.8 g/mol
InChI Key: PLSQJIZCMORVEX-UHFFFAOYSA-N
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Description

1-(6-CHLOROPYRIDAZIN-3-YL)-4-(4-FLUOROPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-CHLOROPYRIDAZIN-3-YL)-4-(4-FLUOROPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. The starting materials often include chloropyridazine and fluorophenyl derivatives, which undergo various reactions such as nucleophilic substitution, cyclization, and methylation under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-CHLOROPYRIDAZIN-3-YL)-4-(4-FLUOROPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-CHLOROPYRIDAZIN-3-YL)-4-(4-FLUOROPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridines: A class of compounds with similar structures and diverse biological activities.

    Chloropyridazines: Compounds containing the chloropyridazine moiety, known for their potential medicinal properties.

    Fluorophenyl Derivatives: Compounds with fluorophenyl groups, often studied for their pharmacological effects.

Uniqueness

1-(6-CHLOROPYRIDAZIN-3-YL)-4-(4-FLUOROPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H13ClFN5O

Molecular Weight

357.8 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-4-(4-fluorophenyl)-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C17H13ClFN5O/c1-9-16-12(10-2-4-11(19)5-3-10)8-15(25)20-17(16)24(23-9)14-7-6-13(18)21-22-14/h2-7,12H,8H2,1H3,(H,20,25)

InChI Key

PLSQJIZCMORVEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)F)C4=NN=C(C=C4)Cl

Origin of Product

United States

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